molecular formula C23H17N3O B14555222 (4-Amino-2,6-diphenylpyrimidin-5-yl)(phenyl)methanone CAS No. 62094-37-5

(4-Amino-2,6-diphenylpyrimidin-5-yl)(phenyl)methanone

Cat. No.: B14555222
CAS No.: 62094-37-5
M. Wt: 351.4 g/mol
InChI Key: VEWACBCEEIPFTR-UHFFFAOYSA-N
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Description

(4-Amino-2,6-diphenylpyrimidin-5-yl)(phenyl)methanone is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-2,6-diphenylpyrimidin-5-yl)(phenyl)methanone typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-amino-2,6-diphenylpyrimidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(4-Amino-2,6-diphenylpyrimidin-5-yl)(phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (4-Amino-2,6-diphenylpyrimidin-5-yl)(phenyl)methanone involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways that regulate cell growth, differentiation, and metabolism. This inhibition can lead to the suppression of cancer cell proliferation and induce apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Amino-2,6-diphenylpyrimidin-5-yl)(phenyl)methanone stands out due to its specific chemical structure, which allows for unique interactions with molecular targets. Its ability to selectively inhibit certain protein kinases makes it a promising candidate for targeted cancer therapies .

Properties

CAS No.

62094-37-5

Molecular Formula

C23H17N3O

Molecular Weight

351.4 g/mol

IUPAC Name

(4-amino-2,6-diphenylpyrimidin-5-yl)-phenylmethanone

InChI

InChI=1S/C23H17N3O/c24-22-19(21(27)17-12-6-2-7-13-17)20(16-10-4-1-5-11-16)25-23(26-22)18-14-8-3-9-15-18/h1-15H,(H2,24,25,26)

InChI Key

VEWACBCEEIPFTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=CC=C3)N)C(=O)C4=CC=CC=C4

Origin of Product

United States

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